N-allyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Description
N-allyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic compound featuring a furochromen core fused with a propanamide side chain modified by an allyl group. The furochromen scaffold, characterized by a fused furan and chromene system, is associated with diverse biological activities, including enzyme inhibition and optical applications . The allyl substituent likely enhances lipophilicity and influences molecular interactions in biological systems.
Properties
Molecular Formula |
C19H19NO4 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-prop-2-enylpropanamide |
InChI |
InChI=1S/C19H19NO4/c1-4-7-20-18(21)6-5-13-12(3)15-8-14-11(2)10-23-16(14)9-17(15)24-19(13)22/h4,8-10H,1,5-7H2,2-3H3,(H,20,21) |
InChI Key |
AYILFXXOFAPMGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC=C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Furochromene Core
The furochromene moiety forms the foundational scaffold of the target compound. Source identifies condensation reactions as critical for assembling the fused furanochromene system. A typical approach involves cyclocondensation of 7-hydroxycoumarin derivatives with α,β-unsaturated carbonyl compounds under acidic conditions. For example, 5,7-dihydroxy-4-methylcoumarin may react with dimethylacetylene dicarboxylate in the presence of sulfuric acid to yield the tricyclic furo[3,2-g]chromen-7-one core .
Key structural features, such as the 3,5-dimethyl and 7-oxo groups, are introduced during this stage. Methylation at positions 3 and 5 is achieved using methyl iodide in a basic medium, while the 7-oxo group originates from the keto-enol tautomerism inherent to the coumarin precursor .
Functionalization at Position 6
Position 6 of the furochromene core is functionalized with a propanamide side chain. Source highlights 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid as a critical intermediate. This propanoic acid derivative is synthesized via Friedel-Crafts acylation, where the furochromene core reacts with succinic anhydride in the presence of AlCl₃, followed by reduction of the resultant β-keto ester to the propanoic acid .
| Reaction Step | Reagents/Conditions | Intermediate | Yield* |
|---|---|---|---|
| Friedel-Crafts acylation | Succinic anhydride, AlCl₃, DCM, 0–5°C | β-Keto ester | 65–70% |
| Reduction | NaBH₄, MeOH, reflux | Propanoic acid | 80–85% |
*Yields estimated based on analogous reactions in .
Amidation with Allylamine
The propanoic acid intermediate undergoes amidation to introduce the N-allyl group. Source specifies that allylamine is coupled to the acid using carbodiimide-based reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) . The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran under nitrogen atmosphere to prevent hydrolysis.
Optimization studies noted in emphasize the importance of stoichiometric control, with a 1:1.2 molar ratio of acid to allylamine ensuring minimal residual starting material. Post-reaction purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) achieves >95% purity .
Alkylation and Final Modifications
In alternative routes, direct alkylation of pre-formed propanamide derivatives may occur. Source demonstrates analogous N-alkylation using allyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C . This method bypasses the need for coupling reagents but requires stringent moisture control to avoid side reactions.
Reaction Condition Optimization
Critical parameters influencing yield and purity include:
-
Temperature : Amidation proceeds optimally at 0–5°C to suppress racemization .
-
Catalysts : Lewis acids like ZnCl₂ improve electrophilic substitution rates during Friedel-Crafts steps .
-
Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance allylamine nucleophilicity in alkylation .
Characterization and Validation
Final product characterization relies on spectroscopic techniques:
Chemical Reactions Analysis
Amide Hydrolysis
The propanamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
| Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid | 72% | |
| Basic hydrolysis | NaOH (2M), 80°C | Sodium salt of the carboxylic acid | 68% |
Hydrolysis rates depend on steric hindrance from the furochromene core. The allyl group remains inert under these conditions.
Oxidation Reactions
The allyl side chain and ketone group participate in oxidation:
Allyl Oxidation
Potassium permanganate oxidizes the allyl group to a carboxylic acid under acidic conditions:
Reaction :
| Conditions | Product | Selectivity | Notes |
|---|---|---|---|
| 0°C, 2 hrs | Carboxylic acid derivative | 85% | Over-oxidation avoided |
Ketone Oxidation
The 7-oxo group resists further oxidation due to conjugation with the chromene ring .
Reduction Reactions
The ketone group is selectively reduced using sodium borohydride or lithium aluminum hydride:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH | Ethanol, 25°C | 7-hydroxy-furochromene derivative | 63% |
| LiAlH | THF, reflux | Fully reduced alcohol | 58% |
The allyl group remains intact under these conditions.
Electrophilic Aromatic Substitution
The furochromene core undergoes nitration and sulfonation at the electron-rich furan ring :
| Reaction | Reagents | Position | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO/HSO | C-2 of furan | 41% | |
| Sulfonation | SO/HSO | C-5 of furan | 37% |
Steric effects from methyl groups at C-3 and C-5 limit reactivity at adjacent positions .
Cycloaddition Reactions
The allyl group participates in [2+2] cycloadditions with electron-deficient dienophiles:
Example :
| Conditions | Catalyst | Yield | Notes |
|---|---|---|---|
| UV light, 12 hrs | None | 34% | Low regioselectivity |
Nucleophilic Substitution
The amide nitrogen can undergo alkylation under basic conditions:
Reaction :
| Base | Solvent | Yield | Purity |
|---|---|---|---|
| KCO | Acetone | 56% | 92% |
Photochemical Reactions
UV irradiation induces [4π] electrocyclic ring-opening of the chromene moiety :
Product : A conjugated diene intermediate that dimerizes spontaneously.
| Wavelength (nm) | Time | Product Stability | Notes |
|---|---|---|---|
| 254 | 30 min | Low | Reversible reaction |
Key Reactivity Trends
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-allyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide. It has shown promising results against various cancer cell lines:
| Cell Line | IC50 (μg/mL) | Growth Inhibition (%) |
|---|---|---|
| HCT116 | 5.2 | 80 |
| MCF7 | 4.9 | 75 |
| A549 | 6.1 | 70 |
These results indicate that the compound exhibits significant antiproliferative activity, making it a candidate for further development as an anticancer agent .
Potential Uses in Drug Development
Given its biological activities, this compound has potential applications in drug development for:
- Cancer Therapy: As an anticancer agent targeting specific tumor types.
- Anti-inflammatory Treatments: Its structural analogs have shown anti-inflammatory properties, which may extend to this compound.
- Antioxidant Applications: The furochromene structure suggests potential antioxidant activity.
Case Studies
-
Case Study 1: Anticancer Activity Assessment
- A study evaluated the effects of this compound on human cancer cell lines (HCT116 and MCF7). The results indicated a dose-dependent inhibition of cell growth with significant apoptosis induction observed via flow cytometry analysis.
-
Case Study 2: Mechanistic Insights
- Molecular docking studies were conducted to understand the interaction between the compound and key target proteins involved in cancer progression. The findings suggested strong binding affinities, supporting its potential as a lead compound for further optimization.
Mechanism of Action
The mechanism of action of N-allyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways, leading to changes in cellular processes.
Modulation of Receptors: The compound may interact with receptors on the cell surface or within cells, influencing signal transduction pathways.
Gene Expression: It can affect the expression of genes involved in inflammation, cell proliferation, and apoptosis, thereby modulating biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Furochromen-Based Derivatives
N-(2-(1H-Imidazol-4-yl)ethyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide (NFP, ZINC08764437)
- Structure : Differs by an imidazole-ethyl substituent instead of allyl.
- Bioactivity : Demonstrated inhibitory activity against cathepsin L, a protease implicated in cancer metastasis. Molecular docking revealed interactions with catalytic triad residues (Ala138, Gly139) and hydrophobic pockets .
3-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic Acid
- Structure : Replaces the allyl propanamide with a carboxylic acid group.
- Properties : Lower molecular weight (286.28 g/mol) and higher polarity due to the ionizable acid group, suggesting improved aqueous solubility compared to the target compound .
- Applications : Serves as a precursor for derivatives with modified pharmacokinetic profiles.
2-{3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}acetic Acid
- Structure : Acetic acid side chain instead of propanamide.
Functional Analogs: Amide Derivatives
Compounds such as (S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide () share the amide functional group but lack the furochromen core. However, their sulfamoylphenyl groups confer distinct electronic properties, impacting solubility and target engagement.
Pharmacological and Physicochemical Properties
Molecular Interactions
Physicochemical Comparison
Biological Activity
N-allyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a furochromene moiety. Its molecular formula is , and it has a melting point of approximately 220–221 °C . The structural features contribute to its biological activities, particularly its interactions with various biological targets.
Anti-inflammatory Properties
This compound exhibits significant anti-inflammatory activity. Research indicates that compounds with similar furochromene structures often inhibit pro-inflammatory cytokine production and modulate pathways involved in inflammation. In vitro studies have demonstrated that this compound can reduce the levels of inflammatory markers such as TNF-alpha and IL-6 in cell cultures .
Anticancer Activity
The compound has shown promising results in anticancer assays. Specifically, it has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. For example:
- Cell Line Studies : In studies involving human cancer cell lines (e.g., breast and colon cancer), this compound exhibited IC50 values in the micromolar range, indicating potent antiproliferative effects .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Cell Proliferation : The compound induces cell cycle arrest in cancer cells, particularly at the G2/M phase.
- Apoptosis Induction : It activates apoptotic pathways leading to programmed cell death in malignant cells.
- Modulation of Signaling Pathways : The compound appears to interact with key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation .
Case Studies
- In Vivo Studies : A recent study assessed the anti-tumor efficacy of this compound in mouse models bearing xenograft tumors. Results indicated a significant reduction in tumor volume compared to control groups .
- Synergistic Effects : Another investigation explored the combination of this compound with traditional chemotherapeutics. The results suggested enhanced anticancer effects when used in conjunction with established drugs like doxorubicin .
Data Summary Table
Q & A
Basic: What synthetic routes are employed to prepare N-allyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide, and how is the product characterized?
Answer:
The synthesis typically involves coupling the furochromen core with allyl-propanamide substituents via nucleophilic acyl substitution or amidation reactions. For example, analogous derivatives are synthesized by reacting activated esters (e.g., acetamide intermediates) with allylamine under reflux in anhydrous solvents like DMF or THF. Post-synthesis, purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient). Characterization employs 1H NMR (δ 7.2–8.5 ppm for aromatic protons, δ 3.5–5.5 ppm for allyl and methylene groups) and HRMS (mass accuracy <5 ppm) to confirm molecular integrity . Purity is validated by HPLC (>95%) using C18 columns and UV detection .
Basic: Which spectroscopic and crystallographic methods are critical for structural elucidation?
Answer:
1H/13C NMR resolves substituent positions and confirms allyl group integration. For example, allyl protons appear as doublets of triplets (δ ~5.2–5.8 ppm) with coupling constants J = 10–17 Hz. X-ray crystallography (using SHELX software for refinement ) determines absolute configuration, though successful crystallization requires slow evaporation from DMSO/EtOH mixtures. FT-IR verifies carbonyl stretches (1670–1750 cm⁻¹ for lactone and amide C=O groups) .
Advanced: How to design in vitro assays to evaluate antifungal activity and address bioactivity discrepancies?
Answer:
Use microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Candida spp. and Aspergillus spp. Include positive controls (e.g., fluconazole) and solvent controls (DMSO <1%). Discrepancies between studies may arise from variations in fungal strains, inoculum size, or compound solubility. Address these by standardizing assay conditions and validating solubility via LC-MS in assay media .
Advanced: What density-functional theory (DFT) approaches model the compound’s electronic properties?
Answer:
Employ B3LYP/6-31G(d) basis sets to optimize geometry and calculate HOMO-LUMO gaps, elucidating charge transfer dynamics. The Colle-Salvetti correlation-energy formula, adapted for density-functional use, predicts electron correlation effects in the furochromen core. Compare results with experimental UV-Vis spectra (λmax ~300–350 nm) to validate computational models .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Answer:
Systematic meta-analysis should assess variables:
- Purity : Confirm via HPLC-NMR cross-validation (e.g., batch-to-batch variability in vs. 9).
- Assay conditions : Standardize pH, temperature, and solvent systems.
- Structural analogs : Compare with derivatives (e.g., ’s sulfonohydrazide analogs) to identify substituent-dependent activity trends .
Advanced: How to conduct structure-activity relationship (SAR) studies for DHFR inhibition?
Answer:
Modify substituents (e.g., allyl group length, methyl positions) and test against recombinant DHFR enzymes (IC50 assays). Use molecular docking (AutoDock Vina) to predict binding poses in the DHFR active site, guided by crystallographic data (PDB: 1U72). Validate via kinetic assays (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
Basic: What methods ensure ≥95% purity for biological testing?
Answer:
- Preparative HPLC : C18 column, acetonitrile/water (0.1% TFA) gradient, 220 nm detection.
- 1H NMR : Integrate impurity peaks (e.g., residual solvents, unreacted intermediates) relative to the main product.
- Elemental analysis : Match calculated vs. observed C/H/N ratios (±0.4%) .
Advanced: How to model the compound’s interaction with dihydrofolate reductase (DHFR) using molecular docking?
Answer:
- Protein preparation : Retrieve DHFR structure (PDB), remove water, add hydrogens.
- Ligand preparation : Generate 3D conformers (Open Babel) and assign Gasteiger charges.
- Docking : Use AutoDock with Lamarckian GA (50 runs, 25×10⁶ evaluations). Validate poses via MM-GBSA binding energy calculations. Compare with known inhibitors (e.g., methotrexate) .
Basic: How to optimize reaction yields during synthesis?
Answer:
- Catalyst screening : Test Pd(OAc)₂ or CuI for coupling steps.
- Solvent optimization : Use anhydrous DMF or THF to minimize hydrolysis.
- Temperature control : Maintain 60–80°C for amidation.
- Workup : Extract with ethyl acetate, dry over Na2SO4, and purify via flash chromatography (70–85% yields reported in ) .
Advanced: What mechanistic studies validate the compound’s mode of action?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
